methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Overview
Description
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may interact with its targets to induce similar changes .
Biochemical Pathways
Similar compounds have been associated with the regulation of one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Pharmacokinetics
Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is α-amylase, which is crucial in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes, where controlling blood glucose levels is essential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth and survival . Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding interaction is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-amylase, influencing the breakdown of starch into glucose . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity .
Properties
IUPAC Name |
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMQQAAAJJGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.